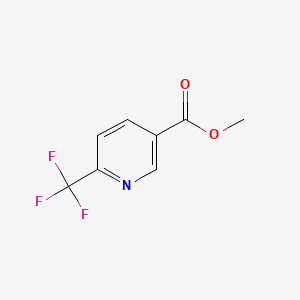

6-(トリフルオロメチル)ニコチン酸メチル

概要

説明

Methyl 6-(trifluoromethyl)nicotinate is a chemical compound that is part of the nicotinate family, which includes various derivatives of nicotinic acid. Nicotinic acid, also known as niacin, is a form of vitamin B3. The specific compound of interest, methyl 6-(trifluoromethyl)nicotinate, is not directly described in the provided papers, but its related compounds and synthesis methods can offer insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been reported to be safe and economical. The process involves trifluoromethylation of an aryl iodide using a system composed of methyl chlorodifluoroacetate (MCDFA), potassium fluoride (KF), and copper(I) iodide (CuI) . This method could potentially be adapted for the synthesis of methyl 6-(trifluoromethyl)nicotinate by modifying the starting materials and reaction conditions.

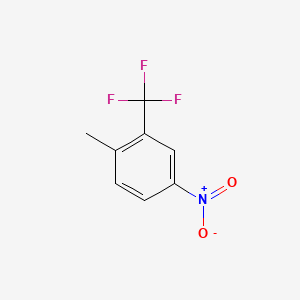

Molecular Structure Analysis

While the molecular structure of methyl 6-(trifluoromethyl)nicotinate is not directly provided, the structure of similar compounds has been determined using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These methods can be employed to analyze the molecular structure of methyl 6-(trifluoromethyl)nicotinate, providing information on its crystal structure, molecular geometry, and electronic configuration.

Chemical Reactions Analysis

The chemical reactions involving nicotinate derivatives can be complex. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a reaction mechanism that has been proposed based on the detailed analysis of the product . Similarly, the synthesis of other nicotinate derivatives, such as 6-(2,4-difluorophenyl)nicotinamide, involves a one-pot method that includes a Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction . These reactions could provide a framework for understanding the chemical behavior of methyl 6-(trifluoromethyl)nicotinate.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl nicotinate, a related compound, have been studied. Methyl nicotinate was prepared by esterification and purified by column chromatography, with its structure confirmed by NMR and mass spectroscopy. It was obtained as a white powder with a melting point of 40-42°C and exhibited antinociceptive activity in biological testing . These properties could be indicative of the behavior of methyl 6-(trifluoromethyl)nicotinate, although the presence of the trifluoromethyl group could impart different physical and chemical characteristics.

科学的研究の応用

プロテオミクス研究

“6-(トリフルオロメチル)ニコチン酸メチル”はプロテオミクス研究で使用されます . プロテオミクスは、タンパク質の大規模な研究であり、特にタンパク質の構造と機能に焦点を当てています。この化合物は、タンパク質発現の解析、タンパク質-タンパク質相互作用の研究、翻訳後修飾の調査など、この分野でさまざまな用途に使用できます。

実験室用化学薬品

この化合物は、実験室用化学薬品としても分類されます . したがって、さまざまな実験室手順や実験で使用できます。ただし、具体的な用途は実験の性質によって異なります。

アミド誘導体の合成

“6-(トリフルオロメチル)ニコチン酸メチル”は、アミド誘導体の合成に使用されてきました . これらの誘導体は、医薬品化学および創薬においてさまざまな用途を持つ可能性があります。

Safety and Hazards

作用機序

Target of Action

Methyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action could lead to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

Given its similarity to niacin, it may influence pathways related to lipid metabolism and vasodilation .

Result of Action

Its potential to induce peripheral vasodilation suggests it may enhance local blood flow, which could have various effects depending on the context of its application .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-(trifluoromethyl)nicotinate. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

特性

IUPAC Name |

methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEATXKNYTRXHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379632 | |

| Record name | methyl 6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221313-10-6 | |

| Record name | methyl 6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221313-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the paper doesn't specifically detail the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides, it does state that it's formed from the reaction of 3-(polyfluoroacyl)chromones with acetoacetamide in the presence of ammonium acetate []. The reaction proceeds at the C-2 atom of the chromone system, leading to pyrone ring-opening and subsequent cyclization to yield the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)